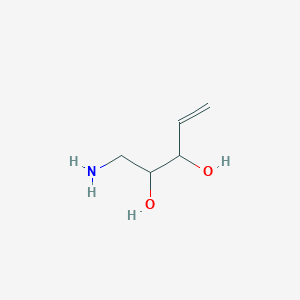

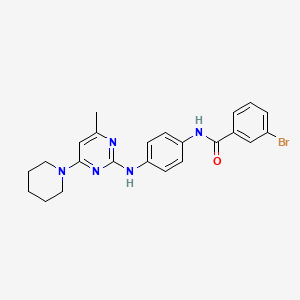

![molecular formula C17H13ClF3N3O2S2 B2387762 5-[[3-chloro-5-(trifluorométhyl)pyridin-2-yl]méthyl]-N-(pyridin-2-ylméthyl)thiophène-2-sulfonamide CAS No. 321430-91-5](/img/structure/B2387762.png)

5-[[3-chloro-5-(trifluorométhyl)pyridin-2-yl]méthyl]-N-(pyridin-2-ylméthyl)thiophène-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide is a complex organic compound that features a unique combination of pyridine and thiophene rings, along with sulfonamide functionality

Applications De Recherche Scientifique

5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anti-cancer agents.

Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Materials Science: It is explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.

Mécanisme D'action

Target of Action

The primary target of this compound is a receptor called CSF-IR . This receptor binds to a protein called macrophage colony-stimulating factor (M-CSF) . M-CSF is produced in large amounts by certain types of tumors, where it stimulates immune cells called macrophages .

Mode of Action

The compound is expected to work by blocking the CSF-IR receptor . By doing so, it prevents M-CSF from attaching to the receptor and stimulating the macrophages . This results in a decrease in the accumulation of macrophages in the joints and a reduction in the formation of outgrowths .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the immune response . By blocking the CSF-IR receptor, the compound disrupts the signaling pathway that leads to the activation and accumulation of macrophages . This can have downstream effects on various immune responses, as macrophages play a key role in inflammation and immune defense.

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in the compound may influence its pharmacokinetic properties .

Result of Action

The result of the compound’s action is a decrease in the accumulation of macrophages in the joints and a reduction in the formation of outgrowths . This can lead to a decrease in inflammation and potentially provide relief from symptoms associated with certain types of tumors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy may be influenced by the pH of the environment, as the compound’s pKa is predicted to be -1.55 . Additionally, the compound should be stored at 2-8°C to maintain its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyridine Intermediate: The initial step involves the synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde through chlorination and trifluoromethylation reactions.

Thiophene Sulfonamide Formation: The thiophene ring is introduced through a sulfonamide coupling reaction, where the pyridine intermediate reacts with 2-thiophenesulfonyl chloride under basic conditions.

Final Coupling: The final step involves the coupling of the pyridine and thiophene intermediates using a suitable base, such as sodium hydride, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or the sulfonamide functionality, converting them to amines or thiols, respectively.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and trifluoromethyl groups on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted pyridine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-chloro-5-(trifluoromethyl)-2-pyridinylmethyl derivatives: These compounds share the pyridine core and exhibit similar chemical reactivity.

Thiophene sulfonamides: Compounds with thiophene and sulfonamide functionalities show comparable properties and applications.

Uniqueness

The uniqueness of 5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide lies in its combined structural features, which confer distinct electronic properties and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Propriétés

IUPAC Name |

5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF3N3O2S2/c18-14-7-11(17(19,20)21)9-23-15(14)8-13-4-5-16(27-13)28(25,26)24-10-12-3-1-2-6-22-12/h1-7,9,24H,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVMWVYRYPOQJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF3N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

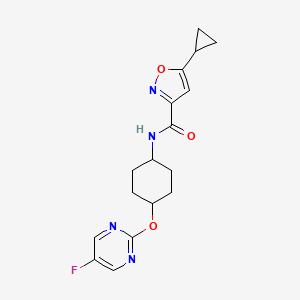

![Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate](/img/structure/B2387682.png)

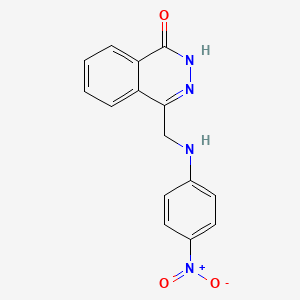

![N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2387683.png)

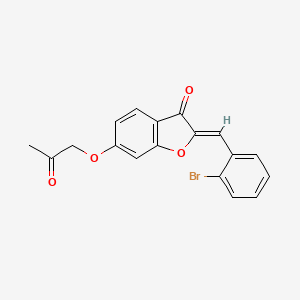

![4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B2387692.png)

![[(2-Chloro-4-fluorobenzoyl)amino]acetic acid](/img/structure/B2387697.png)

![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide](/img/structure/B2387698.png)

![2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide](/img/structure/B2387699.png)

![N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B2387701.png)